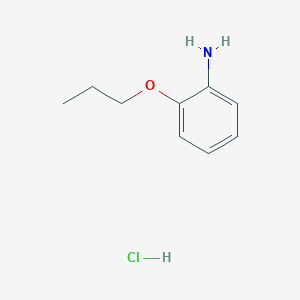

2-Propoxyaniline hydrochloride

CAS No.: 220594-10-5

Cat. No.: VC4037401

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220594-10-5 |

|---|---|

| Molecular Formula | C9H14ClNO |

| Molecular Weight | 187.66 g/mol |

| IUPAC Name | 2-propoxyaniline;hydrochloride |

| Standard InChI | InChI=1S/C9H13NO.ClH/c1-2-7-11-9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H |

| Standard InChI Key | JXKWRYBXSMQKBD-UHFFFAOYSA-N |

| SMILES | CCCOC1=CC=CC=C1N.Cl |

| Canonical SMILES | CCCOC1=CC=CC=C1N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

2-Propoxyaniline hydrochloride belongs to the class of aromatic amines, with systematic IUPAC nomenclature designating it as 2-propoxyaniline hydrochloride. The compound’s structure is defined by:

-

Aromatic core: A benzene ring providing planar geometry and π-conjugation.

-

Propoxy substituent: A three-carbon alkoxy chain (–OCH₂CH₂CH₃) at the ortho position, enhancing lipophilicity and influencing intermolecular interactions.

-

Hydrochloride salt: The amino group (–NH₂) is protonated to –NH₃⁺Cl⁻, improving solubility in polar solvents compared to the free base.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄ClNO |

| Molecular Weight | 187.67 g/mol |

| CAS Registry Numbers | 220594-10-5; 4469-78-7 |

| IUPAC Name | 2-propoxyaniline hydrochloride |

| SMILES | CCCOC1=CC=CC=C1N.Cl |

| InChI Key | JXKWRYBXSMQKBD-UHFFFAOYSA-N |

The hydrochloride salt’s crystalline nature facilitates purification via recrystallization, though its exact solubility profile remains undercharacterized.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure:

-

¹H NMR (DMSO-d₆): Signals at δ 1.04 ppm (triplet, 3H, –CH₂CH₂CH₃), δ 1.77–1.87 ppm (sextet, 2H, –OCH₂CH₂CH₃), δ 3.93–4.04 ppm (triplet, 2H, –OCH₂–), and δ 6.34–7.27 ppm (aromatic protons) .

-

ESI-HRMS: A molecular ion peak at m/z 187.1090 ([M+H]⁺), aligning with the theoretical mass .

Synthesis and Industrial Preparation

Conventional Synthesis Routes

The synthesis of 2-propoxy-4-nitroaniline hydrochloride typically proceeds via a two-step protocol:

-

Alkylation of 2-aminophenol:

The reaction employs potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-propoxyaniline in ~65% efficiency . -

Salt Formation:

Treatment with concentrated hydrochloric acid in ethanol followed by crystallization isolates the hydrochloride salt.

Advanced Synthetic Modifications

Recent methodologies focus on functionalizing the aniline core for specialized applications:

-

Photoaffinity labeling probes: Introducing a diazirine group (–C(N₂)CF₃) at the meta position via Ullmann coupling and diaziridine oxidation enables covalent binding to biological targets .

-

Antimicrobial derivatives: Alkoxy chain elongation (e.g., sec-butoxy) enhances lipophilicity, improving membrane penetration against Staphylococcus aureus .

Table 2: Synthetic Derivatives and Their Applications

Applications in Pharmaceutical and Biochemical Research

Antimicrobial Activity

Ortho-substituted 2-propoxy derivatives exhibit potent activity against Gram-positive bacteria:

-

Minimum inhibitory concentration (MIC): 8–16 µg/mL for S. aureus, comparable to ampicillin .

-

Structure-activity relationship:

Sweetener Receptor Studies

5-Nitro-2-propoxyaniline serves as a high-potency sweetener (500× sucrose). Photoreactive derivatives (e.g., 3-trifluoromethyldiazirinyl) enable mapping of sweet taste receptor (T1R2/T1R3) binding pockets via UV-induced crosslinking .

Herbicidal Activity

Derivatives inhibit photosystem II (PSII) electron transport in chloroplasts:

-

IC₅₀: 12–45 µM, comparable to atrazine.

-

Mechanism: Competitive binding at the plastoquinone Q_B site, disrupting photosynthetic electron flow .

| Precaution | Measure |

|---|---|

| Personal protection | Nitrile gloves, goggles, lab coat |

| Ventilation | Fume hood for powder handling |

| First aid | Flush eyes/skin with water if exposed |

| Storage | Cool, dry place away from oxidizers |

Environmental Impact

No ecotoxicity data is publicly available, but structural analogues suggest moderate persistence in soil (t₁/₂ = 30–60 days). Proper disposal via incineration is advised to prevent groundwater contamination.

Recent Advances and Future Directions

Photolabeling Probes for Structural Biology

Diazirine-functionalized derivatives enable covalent trapping of ligand-receptor complexes, facilitating cryo-EM and X-ray crystallography studies of sweet taste receptors .

Antibiotic Adjuvant Development

Co-administration with β-lactam antibiotics shows synergistic effects against methicillin-resistant S. aureus (MRSA), potentially overcoming resistance mechanisms .

Agricultural Chemistry

PSII-inhibiting derivatives are being evaluated as pre-emergent herbicides, offering an alternative to triazine-class herbicides facing regulatory restrictions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume